

Application Notes and Protocols: GA-017 for Enhanced Intestinal Organoid Culture

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Compound of Interest

Compound Name: GA-017

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These application notes provide a detailed protocol for the use of **GA-017**, a small molecule inhibitor of LATS kinase 1/2, to promote the growth and expansion of intestinal organoids. **GA-017** enhances the ex vivo formation and long-term culture of intestinal organoids by modulating the Hippo signaling pathway.

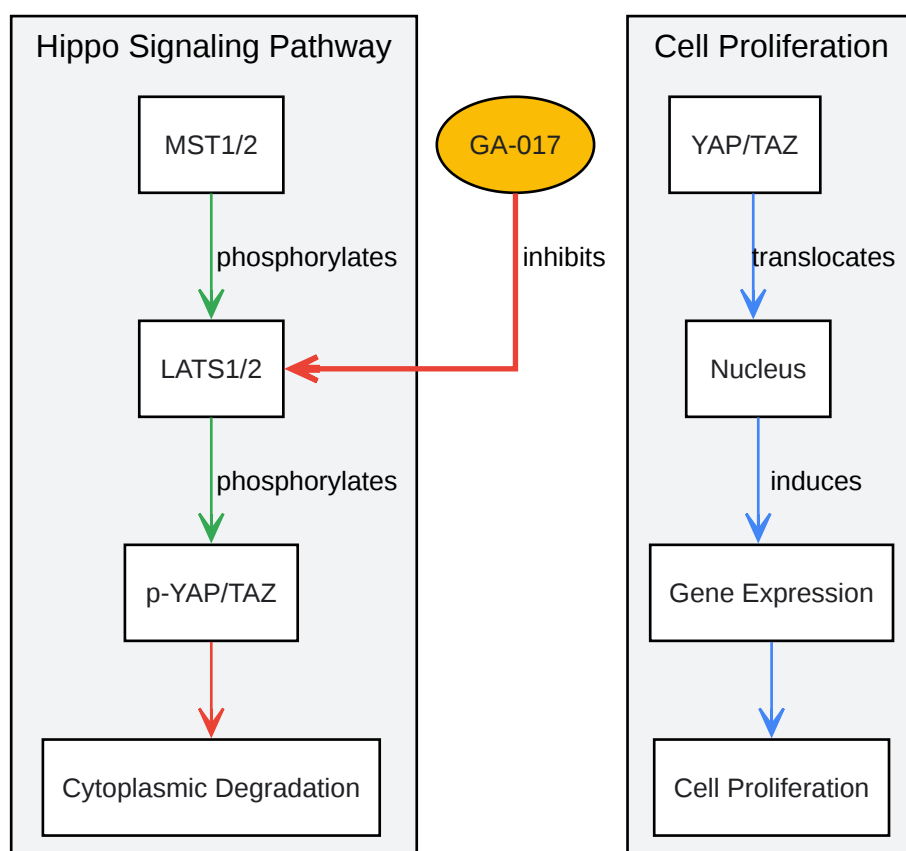
Introduction

Intestinal organoids are three-dimensional (3D) structures grown in vitro that mimic the architecture and cellular composition of the intestinal epithelium. They have emerged as powerful models for studying intestinal development, disease modeling, and drug screening. However, a common limitation of 3D cell culture is slower cell proliferation compared to traditional 2D culture.

GA-017 is a novel small molecule that addresses this limitation by promoting cell proliferation in 3D culture conditions. It functions by inhibiting the LATS1/2 kinases, key components of the Hippo signaling pathway. This inhibition leads to the stabilization and nuclear translocation of the transcriptional coactivators YAP and TAZ, resulting in the expression of genes that enhance cell proliferation.^{[1][2]} In the context of intestinal organoids, **GA-017** has been shown to increase the number and size of organoids without altering their cellular differentiation, making it a valuable tool for expanding organoid cultures for various research applications.^[1]

Mechanism of Action: Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation and subsequent cytoplasmic degradation of the transcriptional coactivators YAP and TAZ. **GA-017** inhibits LATS1/2 kinase activity, preventing the phosphorylation of YAP/TAZ. As a result, YAP/TAZ remain stable, translocate to the nucleus, and induce the expression of pro-proliferative genes.^{[1][2]}



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Caption: Mechanism of action of **GA-017** in the Hippo signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of **GA-017** on the formation and growth of mouse intestinal organoids.

Parameter	Control (DMSO)	GA-017 (10 μ M)	Outcome	Reference
Organoid Formation	Baseline	Significantly Enhanced	Increased number of organoids formed ex vivo.	[1]
Organoid Size	Baseline	Increased proportion of large-sized organoids (>300 μ m in diameter)	Promotes the expansion and growth of individual organoids.	[1]
Long-term Culture (21 days with passaging)	Baseline	Facilitated Expansion	Suitable for maintaining and expanding organoid cultures over extended periods.	[1]

Experimental Protocols

This section provides a detailed protocol for the isolation of mouse intestinal crypts and the subsequent culture and expansion of intestinal organoids using **GA-017**.

Materials and Reagents

- Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
- Gentle Cell Dissociation Reagent
- Advanced DMEM/F12
- Penicillin-Streptomycin (100x)
- GlutaMAX (100x)
- HEPES (1 M)

- N-2 Supplement (100x)
- B-27 Supplement (50x)
- N-acetylcysteine (500 mM)
- Recombinant Murine EGF (50 ng/μL)
- Recombinant Murine Noggin (100 ng/μL)
- Recombinant Murine R-spondin1 (500 ng/μL)
- Basement Membrane Matrix
- **GA-017** (10 mM stock in DMSO)
- DMSO (vehicle control)
- 24-well tissue culture plates
- Sterile surgical instruments
- 15 mL conical tubes
- 70 μm cell strainer
- Centrifuge
- Incubator (37°C, 5% CO₂)

Protocol 1: Isolation of Mouse Intestinal Crypts

- Euthanize a mouse according to approved institutional guidelines.
- Dissect the small intestine and transfer it to a sterile petri dish containing ice-cold DPBS.
- Flush the lumen of the intestine with ice-cold DPBS to remove luminal contents.
- Open the intestine longitudinally and cut it into approximately 5 mm pieces.

- Wash the intestinal pieces vigorously with ice-cold DPBS in a 15 mL conical tube. Repeat 5 times.
- Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
- Shake the tube vigorously for 30 seconds. The supernatant will become cloudy with dissociated crypts.
- Collect the supernatant and pass it through a 70 μ m cell strainer into a new 15 mL conical tube.
- Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the crypt pellet in 1 mL of basal medium (Advanced DMEM/F12 with Penicillin-Streptomycin, GlutaMAX, and HEPES).
- Count the number of isolated crypts.

Protocol 2: Intestinal Organoid Culture with GA-017

- Prepare Organoid Culture Medium: To the basal medium, add N-2 supplement, B-27 supplement, N-acetylcysteine, EGF, Noggin, and R-spondin1 at their final working concentrations.
- Prepare Matrigel Suspension: Thaw basement membrane matrix on ice. Mix the isolated crypts with the thawed matrix at a density of approximately 200 crypts per 50 μ L of matrix.
- Plate the Organoids: Pre-warm a 24-well plate at 37°C. Carefully dispense 50 μ L of the crypt-matrix mixture into the center of each well.
- Solidify the Matrix: Incubate the plate at 37°C for 20-30 minutes to allow the matrix to solidify.
- Add Culture Medium: Prepare two sets of organoid culture medium: one with 10 μ M **GA-017** and another with an equivalent concentration of DMSO (vehicle control).
- Gently add 500 μ L of the prepared culture medium to each well.

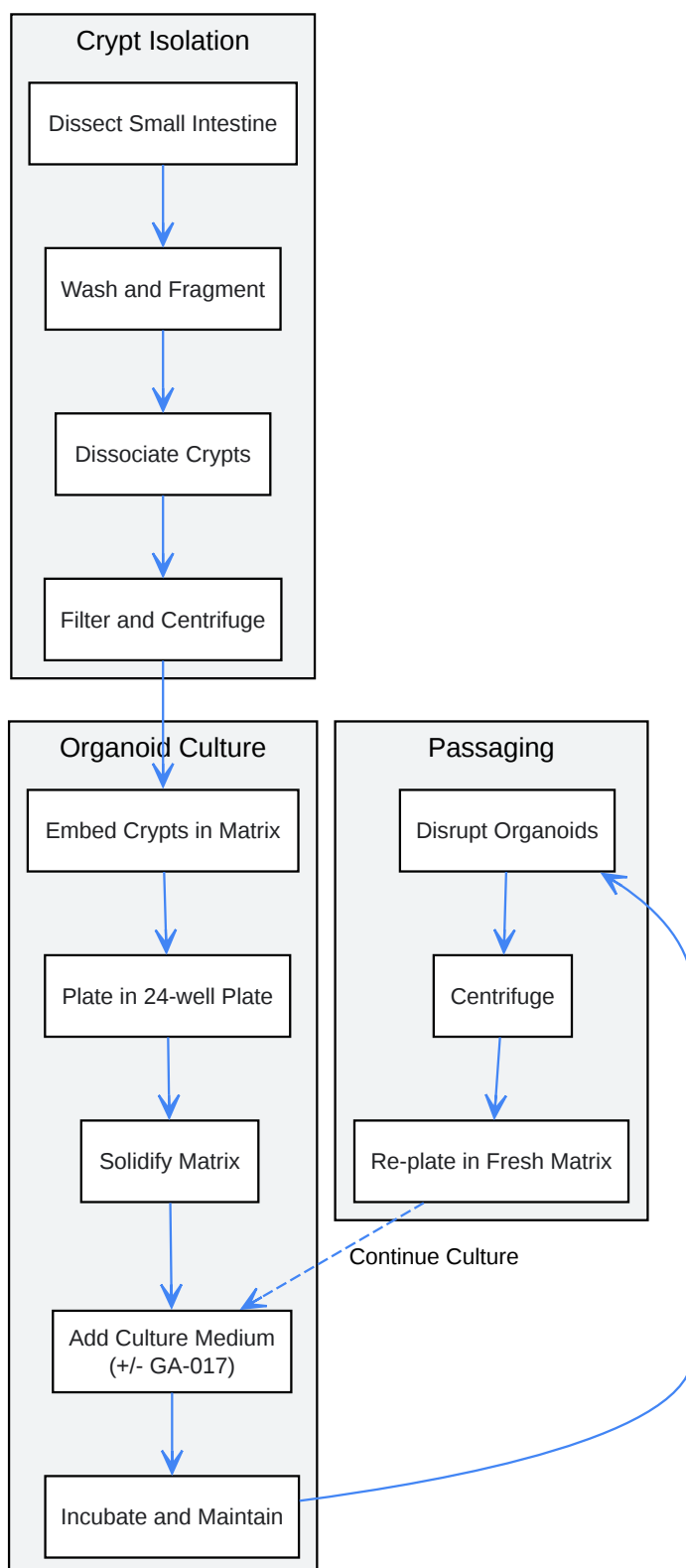
- Incubation and Maintenance: Culture the organoids at 37°C in a 5% CO₂ incubator.
- Replace the culture medium every 2-3 days with fresh medium containing either **GA-017** or DMSO.
- Monitor organoid growth and morphology using a light microscope.

Protocol 3: Passaging of Intestinal Organoids

- After 7-10 days of culture, or when organoids are large and have a dark lumen, they are ready for passaging.
- Aspirate the culture medium from the wells.
- Add 1 mL of ice-cold cell dissociation reagent to each well and incubate for 1 minute on ice.
- Mechanically disrupt the matrix and organoids by pipetting up and down.
- Transfer the dissociated organoids to a 15 mL conical tube.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the organoid fragments in fresh, thawed basement membrane matrix.
- Re-plate the organoid fragments as described in Protocol 2, steps 3-8.

Experimental Workflow

The following diagram illustrates the overall workflow for establishing and expanding intestinal organoid cultures with **GA-017**.



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Caption: Workflow for intestinal organoid culture using **GA-017**.

Conclusion

The small molecule **GA-017** is a valuable reagent for researchers working with intestinal organoids. By inhibiting the Hippo signaling pathway, **GA-017** effectively promotes the proliferation and expansion of organoid cultures without compromising their cellular differentiation. The protocols outlined in these application notes provide a comprehensive guide for the successful implementation of **GA-017** to enhance the growth of intestinal organoids for a wide range of research applications.

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References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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